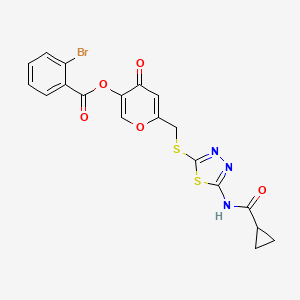

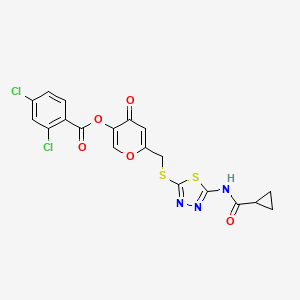

6-(((5-(环丙烷甲酰胺基)-1,3,4-噻二唑-2-基)硫)甲基)-4-氧代-4H-吡喃-3-基 2-溴苯甲酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-bromobenzoate" is a complex organic molecule that appears to be a derivative of a 4H-pyran compound. The structure suggests the presence of a thiadiazole moiety, a cyclopropane carboxamide group, and a bromobenzoate ester. This compound is likely to have been synthesized for the purpose of exploring its pharmacological activities or for its potential use in biomedical applications.

Synthesis Analysis

While the provided papers do not directly describe the synthesis of the exact compound , they do provide insights into related compounds. For instance, the synthesis of N-(2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-yl)-4H-1,2,4-benzothiadiazine-3-carboxamides 1,1-dioxides involved evaluating pharmacological activities on rat tissues . Another related compound, 3-(4-bromophenyl)-4-{3-hydroxy-6-(hydroxymethyl)-4-oxo-4H-pyran-2-ylmethyl}isoxazol-5(2H)-one, was synthesized through an electrochemically induced multicomponent transformation involving 3-methylbenzaldehyde, isoxazolone, and kojic acid . These methods may provide a basis for the synthesis of the compound , suggesting a multi-step synthetic route involving the formation of a 4H-pyran core, followed by the introduction of the thiadiazole and bromobenzoate groups.

Molecular Structure Analysis

The molecular structure of the compound likely features a 4H-pyran core, which is a six-membered heterocyclic ring containing an oxygen atom. The presence of a thiadiazole group indicates a ring containing both sulfur and nitrogen atoms, which could contribute to the compound's reactivity and binding properties. The cyclopropane carboxamide is a rigid, three-membered ring that could influence the molecule's conformation. The 2-bromobenzoate moiety is an aromatic ester with a bromine substituent, which could be important for the compound's biological activity. X-ray analysis, as performed on a related compound , would be essential to confirm the exact structure.

Chemical Reactions Analysis

The compound's reactivity would be influenced by its functional groups. The thiadiazole moiety could participate in nucleophilic substitution reactions, while the ester group could be involved in hydrolysis or transesterification reactions under certain conditions. The presence of the bromine atom suggests potential for further substitution reactions, which could be exploited in the synthesis of analogs or during its interactions with biological targets.

Physical and Chemical Properties Analysis

The physical properties of the compound, such as melting point, solubility, and stability, would be determined by its molecular structure. The chemical properties, including acidity, basicity, and reactivity, would be influenced by the functional groups present. The compound's lipophilicity, influenced by the bromobenzoate group, would affect its solubility in organic solvents and its potential to cross biological membranes. The pharmacological studies of related compounds indicate that the presence of a bromine atom can confer strong myorelaxant activity without marked inhibitory effects on insulin secretion or vascular myogenic activity . This suggests that the compound may also exhibit selective pharmacological properties.

科学研究应用

合成方法:化合物6-(((5-(环丙基甲酰胺)-1,3,4-噻二唑-2-基)硫)甲基)-4-氧代-4H-吡喃-3-基 2-溴苯甲酸酯及其衍生物已通过各种方法合成。Thirupaiah和Vedula(2014)报道了一种一锅法合成类似化合物的方法,使用3-(2-溴乙酰基)-4-羟基-6-甲基-2H-吡喃-2-酮、4-氨基-5-叠氮基-4H-[1,2,4]三唑-3-硫醇和邻苯二甲酐在乙酸介质中。Salem等人(2016)描述了一种合成方法,涉及2-溴-1-(5-甲基-1-苯基-1H-吡唑-4-基)乙酮与适当的氨基三唑硫醇的反应。这些方法对于产生这类化合物的核心结构至关重要,从而促进进一步的研究和在各个领域的应用(Thirupaiah & Vedula, 2014); (Salem, Darweesh, Farag, & Elwahy, 2016)。

化学性质和反应性:与6-(((5-(环丙基甲酰胺)-1,3,4-噻二唑-2-基)硫)甲基)-4-氧代-4H-吡喃-3-基 2-溴苯甲酸酯相关的化合物的结构和化学性质一直是研究的课题,从而了解它们的反应性和潜在应用。Ryzhkova等人(2020)研究了电化学诱导的多组分转化,涉及类似化合物,揭示了在生物医学领域中的有前途的应用,特别是用于调节炎症性疾病。这展示了这类化合物的反应性及其在治疗应用中的潜在用途(Ryzhkova, Ryzhkov, & Elinson, 2020)。

属性

IUPAC Name |

[6-[[5-(cyclopropanecarbonylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]-4-oxopyran-3-yl] 2-bromobenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14BrN3O5S2/c20-13-4-2-1-3-12(13)17(26)28-15-8-27-11(7-14(15)24)9-29-19-23-22-18(30-19)21-16(25)10-5-6-10/h1-4,7-8,10H,5-6,9H2,(H,21,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWZWFYUZTZLCNB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)NC2=NN=C(S2)SCC3=CC(=O)C(=CO3)OC(=O)C4=CC=CC=C4Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14BrN3O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

508.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-bromobenzoate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(4-hydroxyoxan-4-yl)methyl]-2-(naphthalen-1-yl)acetamide](/img/structure/B2499327.png)

![1-{5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1,3-thiazol-2-yl}-4-methylpiperazine](/img/structure/B2499329.png)

![Dimethyl 5-(2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamido)-3-methylthiophene-2,4-dicarboxylate](/img/structure/B2499331.png)

![(2,4-Dichlorophenyl)-[3-(1-methylpyrazol-4-yl)piperidin-1-yl]methanone](/img/structure/B2499334.png)

![Ethyl 5-chloro-2-[(chloroacetyl)amino]-4-(4-methylphenyl)-3-thiophenecarboxylate](/img/structure/B2499335.png)

![7-Chloro-3-(3,4-dimethoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B2499340.png)

![4-[(2,5-dimethylphenyl)methylsulfanyl]-2,2-dimethyl-1H-quinazoline](/img/structure/B2499345.png)